molecular formula C8H5Cl2F3 B14055126 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene

Cat. No.: B14055126
M. Wt: 229.02 g/mol
InChI Key: RPDQGHMXOQYAIZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene typically involves the halogenation and fluorination of benzene derivatives. One common method involves the reaction of pentachlorobenzonitrile with potassium fluoride in the presence of a catalyst such as hexamethylguanidine fluoride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 110°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation and fluorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
  • 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms makes it highly reactive and suitable for various chemical transformations.

Properties

Molecular Formula

C8H5Cl2F3

Molecular Weight

229.02 g/mol

IUPAC Name

1,2-dichloro-3-ethyl-4,5,6-trifluorobenzene

InChI

InChI=1S/C8H5Cl2F3/c1-2-3-4(9)5(10)7(12)8(13)6(3)11/h2H2,1H3

InChI Key

RPDQGHMXOQYAIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Cl)Cl)F)F)F

Origin of Product

United States

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